![molecular formula C14H15N3O6S B6572422 ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate CAS No. 1106908-56-8](/img/structure/B6572422.png)
ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a 1,4-benzodioxin ring, a sulfamoyl group, and a pyrazole ring. The 1,4-benzodioxin ring is a type of aromatic ether that is often found in various pharmaceuticals . The sulfamoyl group is a common feature in many sulfa drugs, which are used as antibiotics . The pyrazole ring is a type of heterocycle that is found in various drugs and natural products.
Scientific Research Applications
- Ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate exhibits promising anticancer activity. Researchers have explored its impact on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies reveal interactions with key cellular pathways, making it a potential candidate for targeted therapies .
- The compound’s sulfamoyl group contributes to its antimicrobial properties. It has demonstrated efficacy against bacteria, fungi, and even drug-resistant strains. Researchers investigate its mode of action and potential applications in treating infections .
- Ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate may modulate inflammatory responses. Studies suggest that it inhibits pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .
- The compound’s benzodioxin moiety has attracted interest in neuroprotection. It shows promise in preventing neuronal damage, possibly by modulating oxidative stress and neuroinflammation. Researchers explore its use in neurodegenerative disorders .
- Some derivatives of this compound exhibit antidiabetic effects. For instance, related pyrrol-2-one derivatives are building blocks in the synthesis of glimepiride, an oral antidiabetic drug. Researchers continue to explore their potential in managing diabetes .
- Ethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-1H-pyrazole-4-carboxylate serves as an interesting scaffold for designing novel heterocyclic compounds. Medicinal chemists modify its structure to create analogs with improved properties, aiming for better drug candidates .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Effects
Neuroprotective Potential
Antidiabetic Applications
Heterocyclic Chemistry and Drug Design
Mechanism of Action
Target of Action
Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been known to exhibit antibacterial properties .
Mode of Action
It’s known that sulfonamides, which are part of this compound, are famous antibacterial drugs because of their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .
Biochemical Pathways
Sulfonamides have been reported to display excellent inhibition properties against carbonic anhydrase , which is an enzyme found in red blood cells and other tissues, playing a crucial role in maintaining the pH balance in the body.
Pharmacokinetics
It’s known that sulfonamides, which are part of this compound, are absorbed from the gastrointestinal tract, metabolized in the liver, and inactive compounds are excreted through bile or feces .
Result of Action
The compound has shown antibacterial activity, particularly against Bacillus subtilis and Escherichia coli, inhibiting bacterial biofilm growth by 60.04% . This suggests that the compound could be used as a potential antibacterial agent.
properties
IUPAC Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O6S/c1-2-21-14(18)10-8-15-16-13(10)24(19,20)17-9-3-4-11-12(7-9)23-6-5-22-11/h3-4,7-8,17H,2,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAKDOHTLPZIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)-1H-pyrazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.